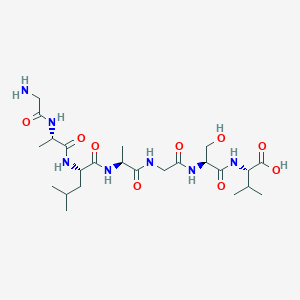
Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine: is a complex peptide composed of multiple amino acids. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to thiols.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Aplicaciones Científicas De Investigación
Chemistry: Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine is used in studies of peptide synthesis and modification. It serves as a model compound for developing new synthetic methodologies.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this compound are investigated for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry: In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and functional versatility.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
- Glycyl-L-leucyl-L-alanine
- Alanyl-L-glutamine
- Glycyl-L-glutamic acid
Comparison: Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Propiedades
Número CAS |
229032-34-2 |
|---|---|
Fórmula molecular |
C24H43N7O9 |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H43N7O9/c1-11(2)7-15(30-21(36)14(6)27-17(33)8-25)22(37)28-13(5)20(35)26-9-18(34)29-16(10-32)23(38)31-19(12(3)4)24(39)40/h11-16,19,32H,7-10,25H2,1-6H3,(H,26,35)(H,27,33)(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,39,40)/t13-,14-,15-,16-,19-/m0/s1 |
Clave InChI |
PNQNZJYIYJQLGQ-GMHRPJKWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


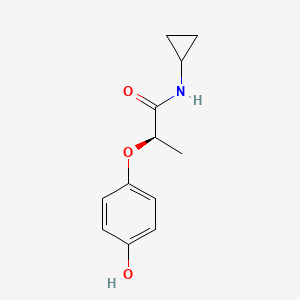
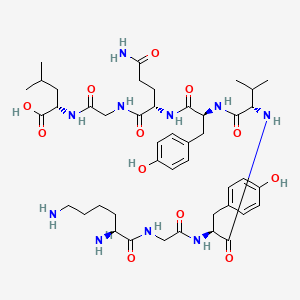

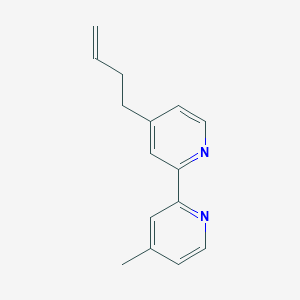
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
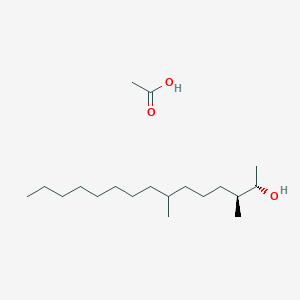
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
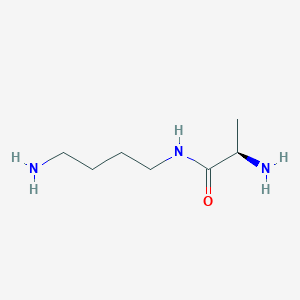
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
methylene]-](/img/structure/B14254214.png)
